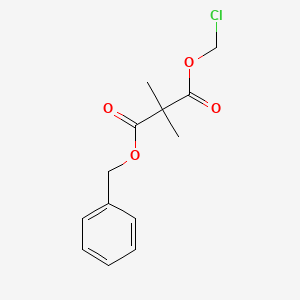

Benzyl chloromethyl dimethylpropanedioate

Description

Contextualization of Benzyl (B1604629) Chloromethyl Dimethylpropanedioate within the Landscape of Multifunctional Ester Chemistry

Benzyl chloromethyl dimethylpropanedioate is a prime example of a highly functionalized propanedioate ester. Its structure incorporates three distinct reactive centers, positioning it as a versatile, trifunctional synthetic building block.

The Dimethylpropanedioate Core: The central malonate structure provides the classic nucleophilic character at the central carbon upon treatment with a base.

The Chloromethyl Group: Attached to the central carbon, this group introduces a potent electrophilic site. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the direct introduction of the malonate fragment onto other molecules. This functionality is analogous to that seen in reagents like chloromethyl methyl ether (CMME) or benzyl chloromethyl ether (BOMCl), which are used as alkylating agents. lifechempharma.com

The Benzyl Ester Group: One of the ester groups is a benzyl ester. This group can function as a protecting group for the carboxylic acid, which can be selectively removed under mild, neutral conditions via catalytic hydrogenation. researchgate.netwikipedia.org This is in contrast to the methyl ester, which would require harsher saponification conditions for cleavage.

The combination of these three functionalities in one molecule allows for a diverse range of synthetic applications. For instance, the molecule could first act as an electrophile via its chloromethyl group, and the resulting product could then be further modified by leveraging the nucleophilicity of the malonate core or by deprotecting the benzyl ester.

Historical Perspectives on the Utilization of Malonate Derivatives as Synthetic Building Blocks

The history of malonate derivatives in synthesis is rich and dates back to the 19th century. Malonic acid was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid. wikipedia.org Soon after, its synthetic utility was recognized, leading to the development of the malonic ester synthesis, a cornerstone of introductory organic chemistry. This method involves the alkylation of diethyl malonate or a similar dialkyl propanedioate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. mdpi.com

Another pivotal early application is the Knoevenagel condensation, where the active methylene (B1212753) compound (the malonate ester) reacts with an aldehyde or ketone. This reaction has been instrumental in the synthesis of unsaturated systems and has been refined over many decades. mdpi.com

The versatility of malonates as building blocks is further highlighted by their role in the synthesis of complex polycyclic compounds. A notable example from 1924 was Hans Meerwein's attempt to synthesize adamantane (B196018) by reacting formaldehyde (B43269) with diethyl malonate, which instead produced a bicyclic dione (B5365651) now known as Meerwein's ester. wikipedia.org This ester, a direct product of malonate chemistry, later became a key precursor in the first successful synthesis of an adamantane derivative by Vladimir Prelog in 1941. wikipedia.org These historical examples underscore the foundational importance of malonate derivatives in building molecular complexity, a legacy that continues in the design of modern, highly functionalized reagents like this compound.

Structural Elucidation Challenges and Opportunities for Complex Chloromethyl Esters

The structural confirmation of a complex molecule like this compound relies heavily on spectroscopic methods, each presenting unique challenges and opportunities due to the combination of functional groups. jeolusa.com The presence of a reactive chloromethyl group alongside two different ester moieties requires careful analysis to unambiguously determine the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the connectivity of a molecule. jeolusa.com For this compound, both ¹H and ¹³C NMR would provide critical information. The key challenge is the precise assignment of signals, especially for the protons and carbons near multiple functional groups.

¹H NMR: Distinct signals would be expected for the aromatic protons of the benzyl group, the benzylic methylene (CH₂) protons, the single proton on the central carbon of the malonate, the chloromethyl (CH₂Cl) protons, and the methyl ester protons. The chemical shifts are influenced by adjacent electron-withdrawing groups. orgchemboulder.com For example, the protons of the chloromethyl group are expected to be significantly downfield due to the influence of the adjacent chlorine atom. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon spectrum would show distinct resonances for the carbonyl carbons of the two different esters, the aromatic carbons, and the various aliphatic carbons. The carbon bearing the chlorine atom would have a characteristic chemical shift.

Interactive Data Table: Predicted NMR Chemical Shifts

The following are predicted chemical shift (δ) ranges in ppm, relative to TMS, based on typical values for similar functional groups.

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic H (C₆H₅) | 7.3 - 7.5 | 127 - 136 |

| Benzylic CH₂ (O-CH₂-Ph) | 5.1 - 5.3 | 67 - 69 |

| Chloromethyl CH₂ (CH₂Cl) | 3.8 - 4.2 | 45 - 50 |

| Malonate CH | 3.5 - 3.9 | 50 - 55 |

| Methyl Ester CH₃ | 3.7 - 3.8 | 52 - 54 |

| Ester C=O | N/A | 165 - 175 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its structure. youtube.comnih.gov For this compound, electrospray ionization (ESI) would likely be used. The fragmentation would be dictated by the weakest bonds and the stability of the resulting fragments.

Key Fragmentation Pathways: A prominent fragmentation pathway for benzyl esters is the formation of the stable tropylium (B1234903) cation (C₇H₇⁺) at an m/z of 91. youtube.com Other expected fragmentations include the loss of the chloromethyl radical (•CH₂Cl), the methoxy (B1213986) radical (•OCH₃) from the methyl ester, or cleavage alpha to the carbonyl groups. youtube.comyoutube.comyoutube.com The presence of chlorine would also result in a characteristic M+2 isotopic peak for any fragments containing it, with an intensity approximately one-third that of the M peak. youtube.com

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure | Predicted m/z |

| Tropylium Cation | [C₇H₇]⁺ | 91 |

| Benzyl Cation | [C₆H₅CH₂]⁺ | 91 |

| Loss of Benzyl | [M - C₇H₇]⁺ | 179/181 |

| Loss of Chloromethyl | [M - CH₂Cl]⁺ | 221 |

| Loss of Methoxy | [M - OCH₃]⁺ | 239/241 |

| Acylium Ion | [C₆H₅CH₂OOC-CH-CO]⁺ | 192 |

The primary challenge in the structural elucidation of such a reactive species is its potential instability. The chloromethyl group is susceptible to hydrolysis or reaction with nucleophilic solvents, which could complicate the interpretation of spectroscopic data by producing mixtures. chemicalbook.com Therefore, analysis would require anhydrous conditions and careful handling to ensure the integrity of the compound.

Properties

CAS No. |

87343-58-6 |

|---|---|

Molecular Formula |

C13H15ClO4 |

Molecular Weight |

270.71 g/mol |

IUPAC Name |

3-O-benzyl 1-O-(chloromethyl) 2,2-dimethylpropanedioate |

InChI |

InChI=1S/C13H15ClO4/c1-13(2,12(16)18-9-14)11(15)17-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |

InChI Key |

LOZBKAPKSREFOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OCC1=CC=CC=C1)C(=O)OCCl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Benzyl Chloromethyl Dimethylpropanedioate

Direct Esterification Approaches: Investigating Catalytic Systems and Reaction Modalities

Direct, one-pot synthesis of Benzyl (B1604629) Chloromethyl Dimethylpropanedioate from 2,2-dimethylpropanedioic acid, benzyl alcohol, and a chloromethylating agent is synthetically challenging due to selectivity issues. Such an approach would likely yield a complex mixture of the desired product, the symmetrical dibenzyl ester, the symmetrical bis(chloromethyl) ester, and unreacted starting materials.

A more viable "direct" approach involves the esterification of a suitable precursor, such as benzyl hydrogen 2,2-dimethylpropanedioate. In this context, the reaction is the formation of the chloromethyl ester from the remaining free carboxylic acid. This transformation is not a classical acid-catalyzed esterification with an alcohol but rather a reaction with a chloromethylating agent, which is detailed in section 2.2.

Alternatively, methods for the direct conversion of carboxylic acids to esters using reagents like dichloromethane (B109758) have been reported, which could theoretically be applied. rsc.org For instance, reacting a carboxylic acid with dichloromethane (DCM) as a C1 source can yield methylene (B1212753) diesters. rsc.org However, applying this to form an unsymmetrical diester in one step would be impractical. The more common route is the Fischer esterification, which involves an acid catalyst and an excess of one reactant to drive the equilibrium, a method best suited for preparing simpler, symmetrical esters. researchgate.net

Nucleophilic Substitution Reactions for the Introduction of the Chloromethyl Ester Moiety

The most practical and controllable strategy for synthesizing the target compound is through the nucleophilic substitution reaction of a carboxylate precursor with a suitable chloromethylating agent. This pathway begins with the synthesis of benzyl hydrogen 2,2-dimethylpropanedioate, which is then converted to its carboxylate salt. This anion acts as the nucleophile to introduce the chloromethyl ester group.

The reaction is typically performed under conditions that favor the SN2 mechanism. Phase-transfer catalysis (PTC) is a particularly effective technique for this transformation, as it facilitates the transfer of the carboxylate anion from an aqueous or solid phase into an organic phase where it can react with the electrophilic chloromethylating agent. phasetransfercatalysis.comiosrjournals.orgtandfonline.comjetir.org This method often leads to higher yields, milder reaction conditions, and easier workup. phasetransfer.comcrdeepjournal.org

Selective formation of the chloromethyl ester is crucial and is highly dependent on the reactivity of the chosen reagent and the reaction conditions. A key challenge is avoiding side reactions, such as the formation of the bis(acyloxy)methane byproduct, which can occur if the newly formed chloromethyl ester reacts with a second carboxylate anion. tandfonline.com

The use of highly reactive chloromethylating agents like chloromethyl chlorosulfate (B8482658) can circumvent this issue. tandfonline.com Its high reactivity towards the carboxylate ensures that the formation of the desired product is much faster than any subsequent reactions. tandfonline.com Performing the reaction in a two-phase system, such as dichloromethane and aqueous sodium bicarbonate, with a phase-transfer catalyst is advantageous. tandfonline.com This setup ensures that the chlorosulfate ions formed as a byproduct are hydrolyzed immediately, driving the reaction forward. tandfonline.com

Several reagents can be used to introduce the chloromethyl ester group via nucleophilic substitution. The choice of reagent impacts reaction efficiency, yield, and safety.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Chloromethyl chlorosulfate | Two-phase system (e.g., CH₂Cl₂/aq. NaHCO₃), Phase-Transfer Catalyst (e.g., TBAB) tandfonline.com | Excellent reagent with high reactivity, minimizing byproduct formation. tandfonline.comtandfonline.com Avoids generation of carcinogenic bis(chloromethyl)ether. phasetransfercatalysis.com | Can be unstable; must be prepared and used with care. tandfonline.com |

| Bromochloromethane | Phase-Transfer Catalysis (PTC) with a carboxylate salt. tandfonline.com | Commercially available and relatively stable. | Lower reactivity can lead to competitive formation of bis(acyloxy)methane byproducts. tandfonline.com |

| Acid Chloride + Formaldehyde (B43269) | Lewis acid catalyst (e.g., ZnCl₂, SnCl₄). google.com | Utilizes readily available starting materials. | Primarily used for α,β-unsaturated acids; requires prior conversion of the carboxylic acid to an acid chloride. google.com |

This table is generated based on data from analogous reactions for the synthesis of chloromethyl esters.

Strategies for Stereoselective Synthesis of Enantiomerically Enriched Benzyl Chloromethyl Dimethylpropanedioate (if applicable to a chiral derivative)

The parent compound, this compound, is achiral. Its central carbon atom is substituted with two identical methyl groups, meaning it is not a stereocenter. Therefore, strategies for stereoselective synthesis are not applicable to the molecule itself.

However, if a chiral derivative were to be synthesized—for example, Benzyl Chloromethyl ethylmethyl propanedioate—enantioselective methods would be necessary. In such cases, one could explore the enzymatic hydrolysis of a prochiral precursor diester using an enzyme like Pig Liver Esterase (PLE). usm.edu This method has been investigated for producing enantiomerically enriched malonic half-esters, although its success can be substrate-dependent. usm.edu An alternative approach would be the use of a chiral auxiliary attached to the malonate precursor to direct a stereoselective alkylation or benzylation step before the introduction of the chloromethyl ester. usm.edu

Multistep Convergent Synthesis Pathways Utilizing Precursors

A convergent multistep synthesis is the most logical approach for preparing this compound with high purity and yield. This strategy involves preparing a key intermediate that already contains one of the desired ester groups.

The most efficient pathway is as follows:

Synthesis of Benzyl Hydrogen 2,2-Dimethylpropanedioate: This key precursor can be prepared by the selective mono-esterification of 2,2-dimethylpropanedioic acid with benzyl alcohol. Methods for selective mono-esterification of dicarboxylic acids often involve activating one carboxyl group preferentially or using specific catalysts like thionyl chloride in catalytic amounts with the alcohol as the solvent. researchgate.net

Formation of the Chloromethyl Ester: The precursor acid from step 1 is then subjected to a nucleophilic substitution reaction as described in section 2.2. The acid is first deprotonated with a suitable base (e.g., sodium bicarbonate) and then reacted with a chloromethylating agent, preferably under phase-transfer catalysis conditions, to yield the final product. tandfonline.com

Process Optimization and Scale-Up Considerations for Laboratory Synthesis

For laboratory-scale synthesis, optimizing the nucleophilic substitution step is critical for maximizing yield and purity. The use of Response Surface Methodology (RSM) has been applied to optimize similar syntheses, such as that of chloromethyl ethylene (B1197577) carbonate, by systematically varying parameters like temperature, pressure, catalyst loading, and reaction time to find the optimal conditions. mdpi.comlsbu.ac.uk

Key parameters for optimization in the synthesis of this compound would include:

Catalyst Selection and Loading: For phase-transfer catalyzed reactions, the choice of catalyst (e.g., tetrabutylammonium (B224687) bromide, tetrabutylammonium hydrogensulfate) and its concentration are crucial. iosrjournals.orgtandfonline.com

Solvent System: The choice of the organic solvent (e.g., dichloromethane, toluene) and the pH of the aqueous phase can significantly impact reaction rates and selectivity. iosrjournals.orgtandfonline.com

Temperature: While many PTC reactions proceed efficiently at room temperature, gentle heating may be required to increase the reaction rate, though this must be balanced against the potential for byproduct formation. mdpi.com

Stoichiometry: Precise control over the molar ratios of the carboxylate precursor, chloromethylating agent, and catalyst is necessary to ensure complete conversion while minimizing side reactions.

Workup and Purification: On a laboratory scale, purification would likely involve extraction to remove the aqueous phase and catalyst, followed by column chromatography to separate the final product from any unreacted starting material or byproducts. For larger scales, developing a process that allows for purification by crystallization or distillation would be highly desirable to improve efficiency and reduce solvent waste.

Chemical Reactivity and Transformative Studies of Benzyl Chloromethyl Dimethylpropanedioate

Investigation of Nucleophilic Displacement Reactions at the Chloromethyl Carbon

The presence of a chloromethyl group attached to the propanedioate backbone makes this carbon atom a prime target for nucleophilic attack. The electron-withdrawing nature of the adjacent ester functionalities enhances the electrophilicity of the chloromethyl carbon, facilitating its displacement by a variety of nucleophiles.

Reactivity with Diverse Heteroatom-Based Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur, Phosphorus)

Studies have demonstrated the susceptibility of the chloromethyl group to substitution by a range of heteroatom-based nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the formation of a new carbon-heteroatom bond.

Table 1: Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product Type |

| Nitrogen | Ammonia, primary/secondary amines | Amino-substituted propanedioate |

| Oxygen | Alcohols, phenols | Alkoxy/phenoxy-substituted propanedioate |

| Sulfur | Thiols, thiophenols | Thioether-substituted propanedioate |

| Phosphorus | Phosphines, phosphites | Phosphonium salt/phosphonate-substituted propanedioate |

The reactivity of these nucleophiles is influenced by their inherent nucleophilicity and the reaction conditions employed, such as solvent and temperature. Stronger nucleophiles and polar aprotic solvents generally favor a more efficient displacement of the chloride.

Intramolecular Cyclization Reactions Involving the Chloromethyl Group

The strategic positioning of the chloromethyl group allows for intramolecular cyclization reactions, provided a suitable nucleophilic center is present within the molecule. For instance, if the benzyl (B1604629) group were to contain a nucleophilic moiety, an intramolecular ring closure could be initiated. Research on analogous systems, such as alkyl benzyl ethers with a nearby carbonyl group, has shown that base-induced cyclization can occur to form heterocyclic structures like hydroxytetrahydrofurans rsc.org. While specific studies on Benzyl Chloromethyl Dimethylpropanedioate are not prevalent, the potential for such intramolecular transformations remains an area of synthetic interest.

Transesterification Processes Involving the Benzyl Ester Functionality

The benzyl ester group of the title compound is amenable to transesterification, a process where the benzyl alcohol moiety is exchanged with another alcohol. This reaction is typically catalyzed by either an acid or a base. Solid acid catalysts, such as modified ceria or silica-supported boric acid, have been shown to be effective for the transesterification of similar malonate and β-keto esters with benzyl alcohol niscpr.res.innih.gov. These heterogeneous catalysts offer advantages in terms of ease of separation and reusability niscpr.res.in. The efficiency of the transesterification process is dependent on factors such as the nature of the catalyst, the molar ratio of the reactants, and the reaction temperature niscpr.res.in.

Selective Reductions of Ester and Halogen Bonds

The molecule possesses two distinct reducible functional groups: the ester and the chloro moiety. Selective reduction of one group in the presence of the other presents a synthetic challenge that can be addressed by the careful choice of reducing agents.

Reduction of the Ester: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the ester functionality to the corresponding diol.

Reduction of the Chloromethyl Group: Milder reducing agents or catalytic hydrogenation could potentially be employed for the selective reduction of the carbon-chlorine bond to a methyl group, leaving the ester intact. The reactivity of benzyl chloride, a related structure, indicates that the C-Cl bond is susceptible to various transformations noaa.govwikipedia.org.

The development of chemoselective reduction methodologies is crucial for enhancing the synthetic utility of this compound.

Reactions of the Activated Methylene (B1212753) (or Substituted Methylene) Propanedioate Core

The carbon atom situated between the two ester groups in the propanedioate core is activated and can potentially undergo various reactions.

Alkylation Reactions at the Dimethylpropanedioate Stereocenter (if applicable)

In the case of this compound, the central carbon of the propanedioate is fully substituted with two methyl groups. Therefore, traditional alkylation reactions at this position, which rely on the presence of an acidic proton, are not feasible. The quaternary nature of this stereocenter precludes further substitution at this site.

Condensation and Knoevenagel-type Reactions

The structural framework of this compound features a propanedioate core, which is a class of compounds well-known for its utility in carbon-carbon bond-forming reactions. The central carbon atom of the dimethylpropanedioate moiety is flanked by two carbonyl groups, rendering the attached protons acidic and amenable to deprotonation by a base. This "active methylene" characteristic is the cornerstone of its reactivity in condensation reactions, most notably the Knoevenagel condensation.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product. wikipedia.orgresearchgate.net In the context of this compound, the reaction would involve the deprotonation of the central carbon to form a carbanion (or enolate), which then acts as a nucleophile, attacking an aldehyde or a ketone. The subsequent elimination of a water molecule leads to the formation of a new double bond.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from numerous studies on analogous malonic esters, such as diethyl malonate or dimethyl malonate. These reactions are typically catalyzed by weak bases like piperidine or pyridine, or by using systems like ethylenediammonium diacetate (EDDA) in an ionic liquid. wikipedia.orgorganic-chemistry.orgresearchgate.net The use of a mild base is crucial to facilitate the deprotonation of the active methylene compound without inducing the self-condensation of the aldehyde or ketone reactant. wikipedia.org

A variation of this reaction is the Doebner modification, which employs pyridine as a solvent and is particularly applicable when one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often results in condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

The general scheme for the Knoevenagel condensation involving a malonic ester like the propanedioate moiety in the title compound is as follows:

Table 1: Examples of Knoevenagel Condensation with Malonic Ester Derivatives This table presents illustrative examples of Knoevenagel condensations performed on compounds structurally related to the propanedioate moiety, demonstrating typical reactants, conditions, and outcomes.

| Aldehyde/Ketone Reactant | Active Methylene Compound | Catalyst/Solvent | Product Type | Reference |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | α,β-Unsaturated Enone | wikipedia.org |

| Aromatic Aldehydes | Diethyl malonate | [Bmim]OH (ionic liquid) | Diethyl Alkylidene-malonate | researchgate.net |

| Benzaldehyde Derivatives | Ethyl cyanoacetate | Magnetic Nanoparticle Catalyst | α-Cyanoacrylate | researchgate.net |

| Cyclohexanone | Malononitrile | Multicomponent Reaction | Substituted Pyran | researchgate.net |

Cleavage and Deprotection Strategies for the Ester Groups

The this compound molecule contains two distinct ester functionalities: a benzyl ester and a methyl ester. The selective cleavage or deprotection of these groups is a critical aspect of its synthetic utility, allowing for the unmasking of carboxylic acid functions at appropriate stages of a synthetic sequence. The benzyl ester, in particular, is a widely used protecting group for carboxylic acids due to its relative stability and the variety of methods available for its removal under conditions that can leave other functional groups, such as methyl esters, intact.

One of the most common and mildest methods for benzyl ester deprotection is catalytic hydrogenolysis. dal.ca This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. organic-chemistry.orgorganic-chemistry.org The process is highly efficient and yields the carboxylic acid and toluene as the only byproduct. organic-chemistry.org An alternative involves transfer hydrogenolysis, using a hydrogen donor like 1,4-cyclohexadiene, which can be beneficial when other reducible groups are present in the molecule. organic-chemistry.org

Lewis acids offer another route for benzyl ester cleavage. Tin(IV) chloride (SnCl4) has been shown to cleave benzyl esters to the corresponding carboxylic acid, with the notable advantage of being selective over benzyl ethers, amines, and amides. dal.ca Other Lewis acids like boron trichloride (BCl3) and its dimethyl sulfide complex (BCl3·SMe2) are also effective, though their selectivity can vary depending on the substrate and reaction conditions. organic-chemistry.org

Oxidative cleavage methods can also be employed, particularly for substituted benzyl ethers like the p-methoxybenzyl (PMB) group, using reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org While less common for simple benzyl esters, related oxidative deprotection strategies exist. organic-chemistry.org Furthermore, enzymatic methods, utilizing specific lipases or esterases, provide a very mild and highly selective means of cleaving benzyl esters without affecting other sensitive functionalities. nih.gov

Table 2: Selected Methods for Benzyl Ester Deprotection This table summarizes various chemical strategies for the cleavage of benzyl esters, a key functional group in the title compound, highlighting the reagents, typical conditions, and notable selectivities.

| Method | Reagent(s) | Typical Conditions | Advantages / Selectivity | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C | Methanol or Ethyl Acetate, room temp. | Mild, clean, high yield; sensitive to other reducible groups (alkenes, alkynes). | organic-chemistry.orgorganic-chemistry.org |

| Lewis Acid Cleavage | SnCl₄ | Dichloromethane (B109758), room temp. | Selective for benzyl esters over benzyl ethers and amides. | dal.ca |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Dichloromethane, 0°C to room temp. | Effective for benzyl ethers, can also cleave esters. | organic-chemistry.org |

| Oxidative Cleavage | DDQ, Photoirradiation | Acetonitrile, UV light | Effective for benzyl ethers, can be applied to benzyl esters. | organic-chemistry.org |

| Enzymatic Hydrolysis | Lipase from Candida antarctica (CAL-A) | Buffer solution | Highly selective, extremely mild conditions, tolerates many functional groups. | nih.gov |

Explorations of Radical-Mediated Transformations

The structure of this compound presents two primary sites for potential radical-mediated transformations: the benzylic position and the chloromethyl group. The C-H bonds at the benzylic position (C₆H₅CH₂–) are inherently weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzyl radical. This makes the benzylic methylene group susceptible to hydrogen atom abstraction by radical initiators, opening pathways for various transformations.

While specific radical reactions involving this compound are not detailed in the literature, general principles of radical chemistry can be applied. For instance, the benzylic position could potentially undergo radical halogenation, oxidation, or coupling reactions. A study on the radical condensation between benzylic alcohols and acetamides, mediated by potassium tert-butoxide, highlights the accessibility of radical pathways at the benzylic position, leading to C-C bond formation. researchgate.net Although the substrate is an alcohol rather than an ester, the study underscores the principle of generating a radical at the benzylic carbon.

The chloromethyl group (–CH₂Cl) is also a reactive handle for radical chemistry. The carbon-chlorine bond can be cleaved homolytically under photolytic or radical-initiating conditions to generate a carbon-centered radical. This radical could then participate in a variety of subsequent reactions, such as addition to alkenes or alkynes, or in atom transfer radical polymerization (ATRP) processes if appropriate monomers and catalysts are present. The compound benzyl chloride (C₆H₅CH₂Cl), which shares this reactive moiety, is a known precursor in free radical processes. wikipedia.org

Exploratory studies could thus focus on reactions such as:

Radical Coupling: Initiating radical formation at the benzylic position or the chloromethyl carbon, followed by coupling with other radical species.

Atom Transfer Radical Addition (ATRA): Utilizing the chloromethyl group, where a radical initiator and a transition metal catalyst could facilitate the addition of the ·CH₂(CO₂Me)(CO₂Bn) radical across a double bond.

Reductive Dehalogenation: Radical-mediated removal of the chlorine atom, potentially using a tin hydride reagent like tributyltin hydride or a silane-based radical mediator, to generate a methyl-substituted propanedioate.

These potential transformations remain speculative without direct experimental evidence but are founded on the well-established principles of radical reactivity associated with the functional groups present in this compound.

Mechanistic Investigations of Reactions Involving Benzyl Chloromethyl Dimethylpropanedioate

Kinetic and Thermodynamic Profiling of Key Reaction Pathways

Kinetic and thermodynamic studies are crucial for quantifying the feasibility and rate of a chemical reaction. For reactions involving benzyl (B1604629) chloromethyl dimethylpropanedioate, the primary pathway of interest is nucleophilic substitution at the benzylic carbon bearing the chlorine atom. The reaction rate is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of any catalysts.

A representative example of kinetic data for a related reaction, the transesterification of diethyl malonate with benzyl alcohol, is presented below. This reaction, while different, illustrates the type of kinetic parameters that are determined in such studies. researchgate.net

| Catalyst | Reaction Temperature (K) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

| Sulfated Zirconia | 393 | Varies with conditions | Data not specified |

| 10% Mo(VI)/ZrO2 | 393 | Varies with conditions | Data not specified |

| 10% V(V)/ZrO2 | 393 | Varies with conditions | Data not specified |

| 10% W(VI)/ZrO2 | 393 | Varies with conditions | Data not specified |

| Data from a study on the transesterification of diethyl malonate with benzyl alcohol, catalyzed by modified zirconia. researchgate.net |

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is a cornerstone of mechanistic chemistry. For reactions of benzyl chloromethyl dimethylpropanedioate, the nature of the intermediate will largely depend on the reaction conditions. In a nucleophilic substitution reaction, the mechanism can proceed through a concerted (SN2) or a stepwise (SN1) pathway.

In an SN1-type mechanism, the rate-determining step is the unimolecular dissociation of the chloride ion to form a benzyl-substituted carbocation intermediate. The stability of this carbocation is paramount. The benzylic carbocation is resonance-stabilized by the adjacent benzene (B151609) ring, making the SN1 pathway plausible, especially in polar, protic solvents.

Conversely, an SN2 mechanism would involve a single step where the incoming nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs. This pathway proceeds through a five-coordinate transition state. The choice between the SN1 and SN2 pathways is influenced by the steric hindrance around the reaction center, the strength of the nucleophile, and the solvent polarity.

Studies on the solvolysis of ring-substituted benzyl chlorides have shown that the mechanism can shift between SN1 and SN2 depending on the substituents on the aromatic ring. nih.gov Electron-donating groups favor the SN1 pathway by stabilizing the carbocation intermediate, while electron-withdrawing groups favor the SN2 pathway. nih.gov

| Reaction Pathway | Key Intermediate | Key Transition State | Factors Favoring Pathway |

| SN1 | Benzylic Carbocation | Late transition state resembling the carbocation | Polar, protic solvents; Stabilizing groups on the benzyl ring |

| SN2 | None (concerted) | Trigonal bipyramidal | Aprotic solvents; Strong nucleophiles; Sterically unhindered substrate |

Influence of Solvent and Catalyst on Reaction Mechanisms

The solvent plays a critical role in dictating the reaction mechanism and rate. Polar protic solvents, such as water and alcohols, are effective at solvating both the departing chloride ion and the carbocation intermediate, thereby favoring the SN1 pathway. nih.gov Aprotic polar solvents, like acetone (B3395972) or dimethylformamide, can also support charge separation but are less effective at solvating anions, which can influence the reactivity of the nucleophile. Nonpolar solvents would generally disfavor the formation of charged intermediates, thus slowing down SN1 reactions and potentially favoring SN2 pathways if the nucleophile is sufficiently soluble.

Catalysts can also significantly alter the reaction mechanism. For instance, in reactions analogous to those involving benzyl chloride, phase-transfer catalysts (PTCs) have been employed to facilitate reactions between a water-soluble nucleophile and an organic-soluble substrate. researchgate.net Lewis acids could also be used to coordinate with the chlorine atom, making it a better leaving group and thus accelerating the reaction. In the context of related esterification reactions, solid acid catalysts like modified zirconia have been shown to be effective. researchgate.net

| Solvent Type | Effect on SN1 Pathway | Effect on SN2 Pathway |

| Polar Protic (e.g., water, ethanol) | Stabilizes carbocation and leaving group, accelerating the reaction. nih.gov | Can solvate the nucleophile, reducing its nucleophilicity. |

| Polar Aprotic (e.g., acetone, DMF) | Can solvate the carbocation, but less effective for the leaving group. | Generally favors SN2 as the nucleophile is less solvated. |

| Nonpolar (e.g., hexane, toluene) | Disfavors the formation of charged intermediates, slowing the reaction. | Can be suitable if reactants are soluble. |

Isotope Labeling Studies for Mechanistic Confirmation

Isotope labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. In the context of reactions involving this compound, isotopic labeling could be used to confirm the site of nucleophilic attack or to probe for rearrangement processes.

For example, by synthesizing the starting material with a carbon-13 (¹³C) or carbon-14 (B1195169) (¹⁴C) label at the benzylic carbon, one could follow the label into the product, confirming that the substitution occurs at that specific position. Deuterium (²H) labeling is often used to investigate kinetic isotope effects (KIEs). A primary KIE, where a C-H bond at the reaction center is replaced by a C-D bond, can help distinguish between different mechanisms. For instance, a significant KIE would not be expected for a pure SN1 reaction, as the C-H bond is not broken in the rate-determining step. However, in borderline cases or for elimination side reactions, a KIE might be observed.

While specific isotope labeling studies on this compound are not documented, studies on related systems, such as the enzymatic oxidation of isotopically labeled benzyl alcohol, demonstrate the utility of this approach in elucidating reaction mechanisms. nih.govresearchgate.net Such studies have utilized stereospecifically labeled compounds to understand the stereochemistry of enzymatic reactions. nih.govresearchgate.net

| Isotope | Application in Mechanistic Studies | Expected Outcome for this compound Reactions |

| ¹³C or ¹⁴C at benzylic carbon | Tracing the carbon skeleton to confirm the site of reaction. | The label would be found at the benzylic position in the substitution product. |

| ²H at benzylic carbon | Probing for kinetic isotope effects (KIEs) to understand transition state structure. | A negligible KIE would support an SN1 mechanism; a small secondary KIE might be observed. |

| ¹⁸O in a nucleophile (e.g., H₂¹⁸O) | Confirming the source of the oxygen atom in the product of hydrolysis. | The ¹⁸O label would be incorporated into the alcohol product. |

Computational and Theoretical Chemistry Studies of Benzyl Chloromethyl Dimethylpropanedioate

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Ab initio and Density Functional Theory (DFT) are cornerstone methods in quantum chemistry for investigating the electronic structure of molecules. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. DFT, a computationally more tractable method, is widely used for its excellent balance of accuracy and efficiency. It calculates the electronic properties of a molecule based on its electron density.

For benzyl (B1604629) chloromethyl dimethylpropanedioate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized ground-state geometry. arabjchem.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

Furthermore, these methods allow for a detailed analysis of the electronic distribution within the molecule. The calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. A Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, hybridization, and delocalization effects, such as the interactions between the benzyl ring's π-system and the ester functionalities. nih.gov

Table 1: Calculated Geometric Parameters for Benzyl Chloromethyl Dimethylpropanedioate (Illustrative Data)

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Length | C=O (ester) | 1.21 Å |

| C-O (ester) | 1.34 Å | |

| C-Cl (chloromethyl) | 1.79 Å | |

| C-C (benzyl ring) | 1.39 Å (average) | |

| Bond Angle | O=C-O (ester) | 124.5° |

| C-O-CH2 (benzyl ester) | 116.8° | |

| C-C-Cl (chloromethyl) | 110.2° | |

| Dihedral Angle | C-O-C-C (benzyl torsion) | 85.0° |

Conformational Analysis and Molecular Dynamics Simulations

The structural flexibility of this compound, arising from several rotatable single bonds, means it can exist in multiple conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule. This is often initiated by systematically rotating key dihedral angles—such as those around the C-O bonds of the ester groups and the bond connecting the benzyl group to the oxygen—and calculating the potential energy at each step to map the potential energy surface.

Molecular dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior. nih.gov By simulating the atomic motions over time, MD can explore the conformational space and identify the most populated conformational states at a given temperature. nih.gov These simulations, often performed using force fields like AMBER or CHARMM, track the trajectory of every atom based on classical mechanics. nih.gov Analysis of the MD trajectory reveals the preferential orientations of the benzyl, chloromethyl, and dimethylpropanedioate moieties relative to one another and the time scales of transitions between different conformational states. This provides a realistic understanding of the molecule's flexibility and average structure in a solution or condensed phase. rsc.org

Table 2: Low-Energy Conformers of this compound from Conformational Search (Illustrative Data)

| Conformer ID | Dihedral Angle 1 (Cα-C-O-CH₂) | Dihedral Angle 2 (O-CH₂-C-C) | Relative Energy (kcal/mol) |

| 1 | 178.5° (trans) | 89.1° (gauche) | 0.00 |

| 2 | -65.2° (gauche) | 91.5° (gauche) | 1.25 |

| 3 | 179.1° (trans) | -92.3° (gauche) | 1.30 |

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to interpret and validate experimental results. arabjchem.org For this compound, DFT calculations can predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to specific vibrational modes, such as the C=O stretching of the ester groups, the C-Cl stretch, and various vibrations of the benzene (B151609) ring. Comparing these predicted spectra with experimental FT-IR or Raman spectra helps in the assignment of observed spectral bands. nih.gov

Similarly, NMR chemical shifts (¹H, ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). arabjchem.org These calculations provide theoretical chemical shifts for each nucleus in the molecule. By comparing the predicted shifts with those from experimental NMR, one can confirm the structure of the synthesized compound and gain a deeper understanding of the electronic environment around each atom.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative Data)

| Spectrum | Nucleus/Group | Predicted Value | Experimental Value |

| ¹³C NMR | C=O (ester) | 168.5 ppm | 169.0 ppm |

| C-Cl | 45.2 ppm | 46.1 ppm | |

| CH₂ (benzyl) | 67.8 ppm | 68.3 ppm | |

| IR | C=O Stretch | 1745 cm⁻¹ | 1750 cm⁻¹ |

| C-O Stretch | 1230 cm⁻¹ | 1235 cm⁻¹ |

Computational Modeling of Reaction Mechanisms and Energetics

Theoretical modeling can elucidate the detailed mechanisms of chemical reactions, providing information on transition states and reaction energy profiles that are difficult to obtain experimentally. mdpi.com For this compound, a key reaction of interest is the nucleophilic substitution at the chloromethyl group.

Table 4: Calculated Energetics for a Hypothetical Sₙ2 Reaction (Illustrative Data)

| Parameter | Description | Calculated Value (kcal/mol) |

| Ea | Activation Energy | +22.5 |

| ΔE_rxn | Energy of Reaction | -15.8 |

| TS Geometry | Key Bond Distances | Nu---C: 2.15 Å, C---Cl: 2.20 Å |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (focused on theoretical modeling, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific property or activity. nih.gov While often used for biological activity, the QSAR framework can be applied to any quantifiable chemical property. For derivatives of this compound, a QSAR model could be developed to predict properties like solubility, reactivity, or chromatographic retention time.

The process begins by creating a virtual library of derivatives, for instance, by varying the substituents on the benzyl ring. For each molecule in the series, a set of numerical parameters, known as molecular descriptors, are calculated using computational chemistry. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific conformational indices.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links a selection of these descriptors to the property of interest. nih.gov This model can then be used to predict the properties of new, unsynthesized derivatives, guiding the design of molecules with desired characteristics. The focus of this theoretical modeling is on understanding how specific structural modifications systematically influence a given physical or chemical endpoint.

Table 5: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution |

| HOMO Energy | Susceptibility to electrophilic attack | |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Ovality | Deviation from a spherical shape | |

| Topological | Zagreb Index | Degree of branching in the molecular skeleton |

Advanced Spectroscopic and Structural Elucidation Techniques for Benzyl Chloromethyl Dimethylpropanedioate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of Benzyl (B1604629) Chloromethyl Dimethylpropanedioate in solution. researchgate.net By analyzing the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

For Benzyl Chloromethyl Dimethylpropanedioate, the predicted ¹H and ¹³C NMR spectra would exhibit distinct signals corresponding to each unique group within the molecule. The benzyl group would show characteristic aromatic proton signals and a benzylic methylene (B1212753) signal. researchgate.net The two geminal methyl groups on the propanedioate backbone are chemically equivalent and would appear as a single sharp singlet. The chloromethyl ester moiety contains a highly deshielded methylene group due to the influence of both the adjacent oxygen and chlorine atoms.

Predicted ¹H and ¹³C NMR Data

This table presents hypothetical chemical shift values based on standard ranges for the functional groups present.

| Group | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Benzyl | Aromatic (5H) | 7.30 - 7.45 (m) | 128.0 - 136.0 |

| Benzyl | Methylene (-CH₂-) | ~5.2 (s) | ~67.0 |

| Dimethylpropanedioate | Methyl (6H) | ~1.5 (s) | ~22.0 |

| Dimethylpropanedioate | Quaternary Carbon | - | ~46.0 |

| Chloromethyl | Methylene (-CH₂-) | ~5.8 (s) | ~70.0 |

While one-dimensional spectra provide initial assignments, two-dimensional (2D) NMR experiments are essential for unambiguously confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY would primarily show correlations among the protons on the aromatic ring of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon atom. This would definitively link the proton signals for the benzylic methylene, chloromethyl methylene, and geminal methyl groups to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (2-3 bond) couplings between protons and carbons. It provides the key to connecting the molecular fragments. For instance, a correlation would be expected from the benzylic methylene protons (~5.2 ppm) to the benzyl ester's carbonyl carbon (~170 ppm). Similarly, the chloromethyl protons (~5.8 ppm) would show a correlation to the chloromethyl ester's carbonyl carbon. The geminal methyl protons (~1.5 ppm) would crucially show correlations to both carbonyl carbons, confirming the diester structure.

Expected Key HMBC Correlations

| Proton Signal (¹H) | Correlates to Carbon Signal (¹³C) | Structural Information Confirmed |

|---|---|---|

| Benzylic -CH₂- | Ester C=O, Aromatic C1 | Confirms benzyl ester fragment |

| Chloromethyl -CH₂- | Ester C=O | Confirms chloromethyl ester fragment |

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps through-space proximities between protons. It would reveal spatial relationships, such as the proximity between the benzylic methylene protons and the ortho-protons of the phenyl ring.

Dynamic NMR (DNMR) is used to study molecular motions that occur on the NMR timescale, such as bond rotations. montana.edu For this compound, hindered rotation could potentially occur around the C-C bonds linking the quaternary carbon to the two ester carbonyl groups, especially due to the steric bulk of the substituents.

By acquiring NMR spectra at various temperatures, one could observe the broadening and eventual coalescence of specific signals if a rotational barrier is overcome. nih.govniscpr.res.in This allows for the calculation of the activation energy (ΔG‡) for the rotational process, providing insight into the molecule's conformational flexibility and the energy barriers separating different rotamers. osti.govnih.gov

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org For this compound (C₁₅H₁₇ClO₄), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass.

The presence of chlorine is a key diagnostic feature, as it would result in a characteristic M+2 peak in the mass spectrum with an intensity approximately one-third that of the molecular ion peak (M+), corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. youtube.com

Electron impact (EI) or electrospray ionization (ESI) would induce fragmentation, providing structural clues. nih.gov The fragmentation of esters typically involves cleavage of the bonds alpha to the carbonyl group. whitman.edu

Predicted Major Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 284/286 | [C₁₅H₁₇ClO₄]⁺ | Molecular ion (M+, M+2) |

| 249 | [M - Cl]⁺ | Loss of chlorine radical |

| 177 | [M - C₇H₇O]⁺ | Loss of benzyloxy radical |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion; highly stable, characteristic of benzyl groups |

The observation of a prominent peak at m/z 91 is a classic indicator of a benzyl group. whitman.edu The loss of a chlorine atom and fragmentation patterns involving the chloromethyl group would also be key identifiers. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.orgresearchgate.net They are particularly useful for identifying the functional groups present. spectroscopyonline.com For this compound, the spectra would be dominated by absorptions corresponding to the ester and aromatic functionalities.

The most prominent feature in the IR spectrum would be the strong C=O stretching vibration of the two ester groups. libretexts.org Because the electronic environments of the benzyl ester and the chloromethyl ester are different, it is possible that two distinct, overlapping C=O bands would be observed. Strong C-O stretching bands are also characteristic of esters. spectroscopyonline.com

Key Expected Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected IR Frequency Range | Expected Raman Intensity | Functional Group |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Strong | Benzyl |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Methyl, Methylene |

| C=O Stretch (Ester) | 1750 - 1730 | Medium | Diester |

| C=C Stretch (Aromatic) | 1600, 1450 | Strong | Benzyl |

| C-O Stretch (Ester) | 1300 - 1100 | Weak | Diester |

Raman spectroscopy would be particularly effective for observing the symmetric vibrations and non-polar bonds, such as the aromatic ring C=C stretching modes. spectroscopyonline.com

X-ray Crystallography for Single-Crystal Structural Determination (if applicable)

Should this compound be a crystalline solid from which a single crystal of suitable quality can be grown, X-ray crystallography would provide the definitive, unambiguous solid-state structure. mdpi.com This technique yields a three-dimensional map of electron density, from which the precise positions of all atoms (excluding hydrogens, typically) can be determined.

The resulting data would provide highly accurate measurements of:

Bond lengths: e.g., the C=O, C-O, C-C, and C-Cl bond distances.

Bond angles: The geometry around the quaternary carbon and within the ester groups.

Torsional angles: The conformation of the molecule in the crystal lattice, detailing the relative orientations of the benzyl and chloromethyl groups.

This method is considered the "gold standard" for structural determination but is entirely contingent on the ability to produce high-quality single crystals, which can be a significant challenge. nih.govroyalholloway.ac.uk

Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism) for Absolute Configuration Assignment (if a chiral compound or derivative)

The proposed structure of this compound, featuring a C(CH₃)₂ core, is achiral. The central quaternary carbon is not a stereocenter as it is bonded to two identical methyl groups. The molecule possesses a plane of symmetry.

Therefore, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential interaction of a substance with left- and right-circularly polarized light, are not applicable. The compound will not exhibit optical activity. These techniques would only become relevant if the molecule were modified to introduce a chiral center, for example, by replacing one of the geminal methyl groups with a different substituent.

Derivatization and Analogue Synthesis Based on Benzyl Chloromethyl Dimethylpropanedioate

Preparation of Novel Ester and Amide Derivatives through Functional Group Interconversions

The functional group interconversions of benzyl (B1604629) chloromethyl dimethylpropanedioate are pivotal for accessing a broad spectrum of ester and amide derivatives. The primary sites for these transformations are the ester groups and the chloromethyl functionality.

One of the most direct modifications involves the transesterification of the dimethyl ester to other alkyl or aryl esters. This can be achieved by treating the parent compound with a desired alcohol in the presence of a catalytic amount of acid or base. The choice of catalyst and reaction conditions is crucial to avoid undesired side reactions, such as the cleavage of the benzyl ester or reaction at the chloromethyl group.

The synthesis of amide derivatives can be accomplished through aminolysis of the methyl esters. The reaction with primary or secondary amines, often at elevated temperatures or with the aid of a catalyst, yields the corresponding mono- or di-amides. The relative reactivity of the two methyl esters allows for potential selective mono-amidation under carefully controlled conditions.

Furthermore, the chloromethyl group can be converted to other functional groups that can then be elaborated into esters or amides. For instance, nucleophilic substitution of the chloride with a carboxylate anion would yield an anhydride, which is a highly reactive precursor for both ester and amide formation. Alternatively, conversion of the chloromethyl group to a hydroxymethyl group, followed by esterification or amidation, provides another route to novel derivatives.

A summary of potential functional group interconversions for the synthesis of ester and amide derivatives is presented in Table 7.1.

Table 7.1: Synthetic Routes to Ester and Amide Derivatives of Benzyl Chloromethyl Dimethylpropanedioate

| Starting Material | Reagent(s) | Product Type |

| This compound | R-OH, H⁺ or base catalyst | Transesterified ester |

| This compound | R¹R²NH | Amide |

| This compound | R-COO⁻ Na⁺ | Acyl-substituted derivative |

| This compound | 1. NaI (Finkelstein reaction) 2. R-OH/R-NH₂ | Ester/Amide via iodomethyl intermediate |

Synthesis of Analogues with Modified Aromatic or Aliphatic Moieties

The synthesis of analogues with modified aromatic or aliphatic moieties allows for the systematic exploration of structure-activity relationships. These modifications can be introduced by altering the starting materials used in the synthesis of the core scaffold.

To modify the aromatic moiety, substituted benzyl alcohols can be used in the initial esterification step to create the benzyl ester. For example, electron-donating or electron-withdrawing groups can be incorporated onto the phenyl ring of the benzyl group. This allows for the fine-tuning of the electronic properties of the molecule.

Modification of the aliphatic propanedioate core can be achieved by starting with substituted dimethyl malonates. A wide variety of commercially available or synthetically accessible substituted malonic esters can be employed. The introduction of alkyl, aryl, or other functionalized side chains at the C2 position of the propanedioate backbone can significantly alter the steric and electronic environment of the molecule.

The general synthetic approach for these analogues would involve the reaction of a substituted dimethyl malonate with a substituted benzyl chloromethyl ether. The reaction of the sodium salt of a substituted dimethyl malonate with a substituted benzyl chloromethyl ether would yield the desired analogue. This modular approach provides a powerful tool for generating a library of analogues with diverse structural features.

Table 7.2: Examples of Starting Materials for Analogue Synthesis

| Desired Modification | Modified Starting Material 1 | Modified Starting Material 2 |

| Modified Aromatic Moiety | 4-Methoxybenzyl alcohol | Dimethyl malonate |

| Modified Aromatic Moiety | 4-Nitrobenzyl alcohol | Dimethyl malonate |

| Modified Aliphatic Moiety | Benzyl alcohol | Dimethyl methylmalonate |

| Modified Aliphatic Moiety | Benzyl alcohol | Dimethyl phenylmalonate |

Exploration of Macrocyclic or Polymeric Architectures Incorporating the Propanedioate Core

The bifunctional nature of this compound makes it an attractive building block for the synthesis of macrocyclic and polymeric structures. The presence of two reactive sites—the activated methylene (B1212753) of the propanedioate and the chloromethyl group—allows for participation in both chain-growth and step-growth polymerization reactions.

For the synthesis of macrocycles, a high-dilution reaction of a precursor derived from this compound can be envisioned. For example, conversion of the chloromethyl group to a nucleophilic functionality, followed by an intramolecular cyclization with one of the ester groups, could lead to the formation of a lactone-containing macrocycle. Alternatively, intermolecular reaction of a di-nucleophilic derivative with a di-electrophilic linker can also be employed to construct macrocyclic architectures.

In the realm of polymer synthesis, this compound can act as a monomer. Polycondensation of a diol or diamine derivative of this compound with a dicarboxylic acid or diacyl chloride would lead to polyesters or polyamides, respectively. The propanedioate unit would be incorporated into the polymer backbone, imparting specific properties to the resulting material.

Another approach to polymeric materials involves the polymerization of the chloromethyl group. For instance, atom transfer radical polymerization (ATRP) could be initiated from the chloromethyl group, leading to the formation of a polymer with a propanedioate-containing side chain. The resulting polymers would possess a well-defined architecture and could be further functionalized through the ester groups.

Design and Synthesis of Prodrugs and Chemical Precursors for Investigational Compounds (focused on chemical synthesis, not biological testing)

The chemical structure of this compound lends itself to the design and synthesis of prodrugs and chemical precursors for more complex investigational compounds. The ester functionalities can be designed to be labile under specific chemical or enzymatic conditions, releasing a parent molecule.

From a purely chemical synthesis perspective, the benzyl ester can serve as a protecting group for a carboxylic acid, which can be deprotected under specific conditions, such as catalytic hydrogenation. This strategy is widely used in multi-step organic synthesis.

The chloromethyl group is a versatile handle for the attachment of a variety of promoieties. For example, it can react with a carboxylic acid-containing drug molecule to form an ester linkage, creating a prodrug that can release the active drug upon hydrolysis. The rate of release can be tuned by modifying the electronic properties of the linker.

Furthermore, the entire this compound scaffold can serve as a precursor for the synthesis of more elaborate molecules. The activated methylene group can be functionalized with various electrophiles, and the ester groups can be hydrolyzed and converted to other functionalities. The chloromethyl group provides a site for further elaboration or for tethering the molecule to a solid support for combinatorial synthesis. These synthetic transformations allow for the construction of a library of compounds for further investigation.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Utility in the Construction of Complex Organic Molecules, including Natural Product Fragments and Pharmaceutical Scaffolds

Benzyl (B1604629) chloromethyl dimethylpropanedioate serves as a valuable building block for the synthesis of intricate organic molecules, attributable to the dual functionality of the malonate and chloromethyl moieties. Malonate esters are well-established precursors for the formation of carbon-carbon bonds, often utilized in the synthesis of polyfunctional compounds, including fragments of natural products and various pharmaceutical scaffolds.

The reaction of the enolate of a malonate ester with an electrophile is a fundamental transformation in organic synthesis. In the context of Benzyl chloromethyl dimethylpropanedioate, the chloromethyl group provides a reactive handle for intramolecular cyclization or intermolecular coupling reactions. For instance, treatment with a suitable base could generate a carbanion at the malonate α-carbon, which could then displace the chloride to form a cyclopropane (B1198618) ring, a structural motif present in numerous biologically active molecules.

Furthermore, the benzyl ester can be selectively cleaved under specific conditions to reveal a carboxylic acid, which can then be further manipulated. This strategy is particularly useful in the synthesis of complex targets where staged deprotection is required. The literature describes the use of related malonate derivatives in the synthesis of a variety of complex structures. For example, substituted malonates are key intermediates in the preparation of indanone compounds through coupling with benzyl halides followed by cyclization. google.com Similarly, the alkylation of malonates is a critical step in the synthesis of barbiturates and other heterocyclic systems. orgsyn.org

The inherent functionality of this compound allows for its incorporation into multi-step synthetic sequences. The chloromethyl group can be converted to other functional groups, such as azides, amines, or thiols, providing access to a diverse array of derivatives. These derivatives can then be elaborated into more complex structures, highlighting the compound's potential as a versatile synthetic platform.

Role in the Development of Agrochemical Intermediates and Specialty Chemicals

The structural features of this compound also lend themselves to the synthesis of agrochemical intermediates and specialty chemicals. Many modern agrochemicals contain complex molecular architectures designed to interact with specific biological targets. The ability to introduce both a malonate-derived fragment and a reactive chloromethyl group in a single molecule makes this compound an attractive starting material for the synthesis of novel pesticides and herbicides.

For instance, the malonate portion can be used to construct the core of a molecule, while the chloromethyl group can be used to attach a side chain that imparts specific biological activity. Benzyl chloride and its derivatives are known to be used in the production of a wide range of chemicals, including agrochemicals and biocides. sigmaaldrich.com The reactivity of the chloromethyl group allows for its facile reaction with various nucleophiles, enabling the rapid generation of a library of compounds for screening purposes.

In the realm of specialty chemicals, malonate-based polymers have been investigated for their metal-chelating properties. nih.govrsc.orgwhiterose.ac.uk While not a direct application of the monomer itself, the synthesis of such polymers often involves the use of functionalized malonate precursors. The presence of the chloromethyl group in this compound could allow for its polymerization or grafting onto other polymer backbones, leading to materials with tailored properties for applications such as water treatment or catalysis.

Contribution to the Methodology of Protective Group Chemistry in Multistep Syntheses

The benzyl group is a widely used protecting group for carboxylic acids and alcohols in multistep organic synthesis due to its stability under a variety of reaction conditions. wikipedia.orgchem-station.com In this compound, the benzyl ester serves to mask one of the carboxylic acid functionalities of the malonic acid backbone. This protection is crucial in sequences where the reactivity of the free carboxylic acid would interfere with other desired transformations.

The benzyl group can be removed under relatively mild, neutral conditions via catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), which is compatible with a wide range of other functional groups. organic-chemistry.orgacs.org This orthogonality allows for the selective deprotection of the benzyl ester in the presence of other protecting groups, a key consideration in the synthesis of complex molecules.

The benzyloxymethyl (BOM) group, which is structurally related to the benzyl group in this compound, is also a valuable protecting group for alcohols. researchgate.net The chemistry of benzyl ethers and esters is well-established, and the principles governing their use are directly applicable to understanding the role of the benzyl group in this compound. organic-chemistry.org The ability to introduce a protected malonate unit with a reactive handle for further functionalization makes this compound a useful tool in the synthetic chemist's arsenal.

Potential as a Building Block for Functional Materials and Polymers

The bifunctional nature of this compound makes it a promising monomer for the synthesis of functional materials and polymers. The chloromethyl group can participate in various polymerization reactions, such as polycondensation or atom transfer radical polymerization (ATRP), to form a polymer backbone. The pendant benzyl-protected malonate groups can then be deprotected to yield a poly(carboxylic acid), a class of polymers with numerous applications in areas such as superabsorbent materials, ion-exchange resins, and drug delivery systems.

Alternatively, the malonate moiety can be involved in the polymerization process itself. For example, malonate-derived polyesters have been synthesized via enzyme-catalyzed polycondensation. nih.govrsc.orgwhiterose.ac.uk The resulting polymers possess interesting properties, such as biodegradability and metal-chelating ability. The incorporation of a chloromethyl group into the monomer unit, as in this compound, would allow for post-polymerization modification, enabling the introduction of a wide range of functional groups along the polymer chain. This would lead to the creation of materials with highly tunable properties.

Furthermore, the synthesis of polymers from benzyl β-malolactonate has been reported, leading to biocompatible and biodegradable polyesters. nih.gov While a different monomer, this highlights the utility of benzyl-protected malonate derivatives in polymer chemistry. The potential to create well-defined polymer architectures with controlled functionality makes this compound an intriguing candidate for the development of advanced materials.

Future Research Directions and Unresolved Questions Regarding Benzyl Chloromethyl Dimethylpropanedioate

Development of More Sustainable and Green Chemistry Approaches for its Synthesis

Future research would likely focus on developing environmentally benign methods for the synthesis of Benzyl (B1604629) chloromethyl dimethylpropanedioate. This would involve moving away from traditional synthetic routes that may use hazardous reagents or produce significant waste. Inspiration could be drawn from green chemistry principles applied to other molecules, such as the use of water as a solvent and employing catalysts to improve reaction efficiency. rsc.org For example, the synthesis of benzylpyrazolyl coumarin (B35378) derivatives has been successfully achieved through a green one-pot, four-component reaction in water, highlighting a potential direction for the synthesis of complex molecules like Benzyl chloromethyl dimethylpropanedioate. rsc.org

Exploration of Novel Catalytic Systems for Highly Selective Transformations

A key area of investigation would be the discovery and optimization of catalysts for reactions involving this compound. This could include catalysts for its synthesis or for its subsequent conversion into other valuable compounds. Research into bimetallic nanoparticles, such as Palladium-Gold (PdAu) catalysts, has shown promise in the selective oxidation of benzyl alcohol, a structural precursor to the benzyl group in the target compound. mdpi.com The use of hierarchically porous supports for these catalysts has been shown to significantly increase catalytic activity by improving diffusion and retaining porosity. mdpi.com

Advanced Understanding of Its Role in Complex Reaction Networks and Cascade Reactions

Investigating how this compound could be integrated into cascade reactions, where multiple chemical transformations occur in a single pot, would be a significant research avenue. This approach offers advantages in terms of efficiency and reduced waste. Understanding the reactivity of the chloromethyl and dimethylpropanedioate moieties would be crucial for designing such complex reaction sequences. Studies on cascade processes, such as the mechanism of the β-chloroacrylamide cascade process, provide a conceptual basis for how a molecule with multiple reactive sites could participate in intricate reaction networks.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

Modern chemical research increasingly relies on automated systems to accelerate the discovery and optimization of reactions. Future studies on this compound would benefit from its integration into automated synthesis platforms. These systems allow for rapid screening of reaction conditions, catalysts, and substrates, significantly speeding up the research cycle. The use of self-optimizing reactors, which can autonomously vary parameters to find optimal reaction conditions, represents a frontier in this area that could be applied to reactions involving this compound. beilstein-journals.org

Discovery of Unanticipated Reactivities and Mechanistic Insights

A fundamental aspect of future research would be the exploration of the fundamental reactivity of this compound to uncover potentially novel chemical transformations. Detailed mechanistic studies, likely aided by computational chemistry and spectroscopic analysis, would be essential to understand the pathways of its reactions. For instance, understanding the electronic effects of the benzyl and dimethylpropanedioate groups on the reactivity of the chloromethyl group would be a primary focus.

Q & A

Q. What are the recommended synthetic routes for benzyl chloromethyl dimethylpropanedioate, and how can purity be optimized?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or esterification. A typical approach involves reacting dimethylpropanedioic acid with benzyl chloromethyl ether under basic conditions (e.g., K₂CO₃ in DMF) to facilitate ester formation . Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted chloromethyl ether and byproducts. Purity (>98%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of residual solvent peaks at δ 2.5–3.5 ppm in CDCl₃) .

Q. How does the chloromethyl group influence the compound’s reactivity in alkylation reactions?

Methodological Answer: The chloromethyl moiety acts as a leaving group, enabling alkylation of nucleophiles (e.g., amines, thiols). Kinetic studies in ethanol or DMF show that reactivity is pH-dependent: higher basicity accelerates SN2 displacement. For example, reactions with aniline derivatives proceed via a second-order mechanism, with rate constants (k) correlating with the electron-withdrawing nature of substituents on the nucleophile . Stability during storage requires inert atmospheres (argon) and avoidance of moisture, as hydrolysis generates HCl and degrades the compound .

Advanced Research Questions

Q. How can contradictory data on hydrolysis kinetics be resolved, and what experimental parameters are critical?

Methodological Answer: Discrepancies in hydrolysis rates (e.g., in aqueous vs. buffered systems) arise from variations in pH, temperature, and ionic strength. To standardize protocols:

- Conduct kinetic studies under controlled conditions (e.g., 25°C, 0.1 M phosphate buffer, pH 7.4).

- Monitor hydrolysis via UV-Vis spectroscopy (absorbance shift at 260 nm) or LC-MS to track degradation products.

- Compare activation energies (Eₐ) derived from Arrhenius plots across studies to identify outliers . Contradictions may stem from unaccounted catalytic effects of trace metals or stabilizers (e.g., propylene oxide in commercial samples) .

Q. What strategies improve the compound’s stability in polymer synthesis applications?

Methodological Answer: In copolymerization (e.g., with styrene or acrylates), instability due to premature hydrolysis can be mitigated by:

- Using anhydrous solvents (e.g., THF, toluene) and initiators like AIBN under nitrogen.

- Incorporating steric hindrance via bulky co-monomers (e.g., tert-butyl acrylate) to reduce chloromethyl group reactivity.

- Post-polymerization quenching with mild bases (e.g., NaHCO₃) to neutralize residual HCl . Stability can be assessed via GPC (monitoring molecular weight distribution) and TGA (decomposition onset >150°C indicates robustness) .

Q. How does this compound interact with enzyme active sites in biochemical assays?

Methodological Answer: The compound’s electrophilic chloromethyl group can alkylate cysteine or lysine residues in enzymes. To study this:

- Perform kinetic assays with purified enzymes (e.g., proteases) in Tris-HCl buffer (pH 8.0), measuring activity loss over time.

- Use LC-MS/MS to identify alkylation sites on tryptic digests of the enzyme.

- Compare inhibition constants (Kᵢ) with computational docking simulations (e.g., AutoDock Vina) to validate binding modes . Control experiments with chloromethyl-free analogs are essential to confirm specificity .

Data Contradiction Analysis

Q. Why do studies report varying yields in cross-coupling reactions using this compound?

Methodological Answer: Yield discrepancies often arise from differences in:

- Catalyst systems: Pd(PPh₃)₄ vs. CuI/ligand combinations alter oxidative addition efficiency.

- Solvent polarity: DMF (high polarity) may favor side reactions vs. THF (moderate polarity).

- Substrate stoichiometry: Excess nucleophile (>1.2 eq) reduces dimerization byproducts.